4-(4-methoxyphenyl)benzene-1,3-diol
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Overview
Description
Resorcinol, also known as benzene-1,3-diol, is a phenolic compound with the chemical formula C6H4(OH)2. It is one of three isomeric benzenediols, specifically the 1,3-isomer (or meta-isomer). Resorcinol crystallizes from benzene as colorless needles that are readily soluble in water, alcohol, and ether, but insoluble in chloroform and carbon disulfide .
Preparation Methods
Synthetic Routes and Reaction Conditions: Resorcinol is produced in several steps from benzene. The process begins with the dialkylation of benzene with propylene to give 1,3-diisopropylbenzene. This is followed by oxidation and Hock rearrangement of the disubstituted arene, resulting in the formation of acetone and resorcinol .
Industrial Production Methods: Resorcinol is produced industrially by sulfonating benzene with fuming sulfuric acid and fusing the resulting benzenedisulfonic acid with caustic soda . This method has been largely replaced by the Hock rearrangement process due to the generation of sulfur-containing waste in the former method .
Chemical Reactions Analysis
Types of Reactions: Resorcinol undergoes various chemical reactions, including:
Oxidation: Resorcinol can be oxidized to form quinones.
Reduction: It can be reduced to form dihydroxybenzene derivatives.
Substitution: Resorcinol can undergo halogenation, alkylation, acylation, sulfonation, nitration, and nitrosation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Major Products Formed:
Oxidation: Quinones
Reduction: Dihydroxybenzene derivatives
Substitution: Halogenated, alkylated, acylated, sulfonated, nitrated, and nitrosated resorcinol derivatives.
Scientific Research Applications
Resorcinol has a wide range of applications in various fields:
Chemistry: Used as a chemical intermediate in the production of dyes, explosives, and pharmaceuticals.
Biology: Employed in the synthesis of various biologically active compounds.
Industry: Utilized in the manufacture of resins, plastics, and adhesives.
Mechanism of Action
Resorcinol exerts its effects through several mechanisms:
Keratolytic Activity: Helps remove hard, scaly, or roughened skin by breaking down keratin.
Anti-thyroidal Activity: Inhibits peroxidases in the thyroid, blocking the synthesis of thyroid hormones and causing goiter.
Antioxidant and Prooxidant Effects: Acts as a donor of electrons or hydrogen atoms in antioxidant action, while oxidation yields catechols or hydroquinones that are converted to quinones, producing reactive oxygen species.
Comparison with Similar Compounds
- Catechol (benzene-1,2-diol)
- Hydroquinone (benzene-1,4-diol)
- Phenol (hydroxybenzene)
Comparison:
- Catechol: Similar to resorcinol but with hydroxyl groups at the 1,2-positions. It is more prone to oxidation due to the ortho-position of the hydroxyl groups.
- Hydroquinone: Has hydroxyl groups at the 1,4-positions, making it less reactive in substitution reactions compared to resorcinol.
- Phenol: Contains only one hydroxyl group, making it less reactive in oxidation and substitution reactions compared to resorcinol .
Resorcinol’s unique positioning of hydroxyl groups at the 1,3-positions makes it highly versatile in various chemical reactions and applications, distinguishing it from its isomers and other phenolic compounds.
Properties
Molecular Formula |
C13H12O3 |
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Molecular Weight |
216.23 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)benzene-1,3-diol |
InChI |
InChI=1S/C13H12O3/c1-16-11-5-2-9(3-6-11)12-7-4-10(14)8-13(12)15/h2-8,14-15H,1H3 |
InChI Key |
QYQMHWNFXIXZGS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C=C(C=C2)O)O |
Origin of Product |
United States |
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